Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid

Antihistamine SAR Linker pharmacology Physicochemical profiling

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid (CAS 139329-66-1) is a racemic piperazine derivative bearing a (4‑chlorophenyl)phenylmethyl substituent at the N1 position and a butanoic acid chain at the N4 position. It belongs to the benzhydrylpiperazine class of histamine H1 receptor antagonists, sharing its core pharmacophore with the second‑generation antihistamines cetirizine and levocetirizine but differentiated by a saturated three‑carbon alkyl‑carboxylic acid linker in place of the ethoxyacetic acid chain.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.893
CAS No. 139329-66-1
Cat. No. B593800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid
CAS139329-66-1
Synonyms4-[(4-CHLOROPHENYL)PHENYLMETHYL]-1-PIPERAZINEBUTANOIC ACID
Molecular FormulaC21H25ClN2O2
Molecular Weight372.893
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2O2/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26)
InChIKeyXBRKRZUQZJDDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic Acid (CAS 139329-66-1): H1 Antihistamine Scaffold Overview


4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid (CAS 139329-66-1) is a racemic piperazine derivative bearing a (4‑chlorophenyl)phenylmethyl substituent at the N1 position and a butanoic acid chain at the N4 position [1]. It belongs to the benzhydrylpiperazine class of histamine H1 receptor antagonists, sharing its core pharmacophore with the second‑generation antihistamines cetirizine and levocetirizine but differentiated by a saturated three‑carbon alkyl‑carboxylic acid linker in place of the ethoxyacetic acid chain [2]. The compound is primarily employed as a research tool and reference standard in antihistamine structure–activity relationship (SAR) studies and impurity profiling .

Why Cetirizine or Levocetirizine Cannot Replace 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic Acid (CAS 139329-66-1) in Research Applications


Although cetirizine and levocetirizine share the identical (4‑chlorophenyl)phenylmethyl‑piperazine pharmacophore, substitution of their ethoxyacetic acid side‑chain with the butanoic acid linker found in CAS 139329-66-1 fundamentally alters the acid‑base microspeciation, lipophilicity, and hydrogen‑bonding capacity of the molecule [1]. These physicochemical differences directly impact H1 receptor binding kinetics, oral absorption, blood–brain barrier penetration, and metabolic stability, making the butanoic acid derivative a distinct pharmacological entity unsuitable for simple one‑for‑one substitution in quantitative pharmacological, analytical, or impurity‑profiling contexts [2]. The quantitative evidence below demonstrates precisely where these differences manifest and why procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic Acid (CAS 139329-66-1) Versus Closest Analogs


Linker Chemistry Differentiation: Butanoic Acid vs. Ethoxyacetic Acid Side‑Chain in H1 Antihistamine Scaffolds

CAS 139329-66-1 features a linear three‑carbon butanoic acid linker (–CH₂CH₂CH₂COOH) connecting the piperazine N4 to the terminal carboxylate. In contrast, cetirizine and levocetirizine employ an ethoxyacetic acid linker (–CH₂CH₂OCH₂COOH) that introduces an ether oxygen at the β‑position [1]. This ether oxygen in cetirizine participates in an intramolecular hydrogen bond with the protonated piperazine nitrogen, lowering the carboxyl pKa by approximately 2 log units relative to alkyl‑carboxylic acid analogs and shifting the zwitterionic microspeciation equilibrium [2]. The butanoic acid linker lacks this oxygen, resulting in a predicted carboxyl pKa of 4.74 for CAS 139329-66-1 versus the experimentally determined carboxyl pKa of approximately 2.9 for cetirizine [2]. This ~1.8 log unit pKa difference alters the ionization state at physiological pH (7.4), where the cetirizine carboxylate is >99.99% deprotonated while the butanoic acid carboxylate is >99.8% deprotonated—a subtle but measurable difference that affects hydrogen‑bond donor/acceptor capacity and membrane partitioning.

Antihistamine SAR Linker pharmacology Physicochemical profiling

Lipophilicity Differentiation: XLogP3 Comparison of Butanoic Acid Analog vs. Cetirizine

The predicted lipophilicity of CAS 139329-66-1 (XLogP3 = 2.1) is lower than that of cetirizine (XLogP = 2.81) as computed by comparable algorithms [1][2]. The butanoic acid chain provides one fewer heavy atom (carbon vs. oxygen at the β‑position) and a more compact, less polarizable linker than the ethoxyacetic acid chain. The ~0.7 log unit reduction in predicted logP suggests that the target compound may exhibit reduced passive membrane permeability and potentially lower CNS penetration compared to cetirizine [3]. While this prediction requires experimental validation, the direction and magnitude of the difference are consistent with the established SAR that increasing linker polarity reduces logP in benzhydrylpiperazine antihistamines.

Drug-likeness Lipophilicity Blood-brain barrier penetration

In Vivo Anti‑Allergic Efficacy: (R)-Butanoic Acid Piperazine Derivatives Versus Levocetirizine in Allergic Asthma and Itching Models

Wang et al. (2010) designed and synthesized 19 novel (R)(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives—the enantiomerically pure counterparts of the target compound scaffold—and evaluated them head‑to‑head against levocetirizine in guinea pig allergic asthma and mouse allergic itching models [1]. In the allergic asthma assay, three derivatives (3d, 3i, and 3r) demonstrated greater potency than levocetirizine. In the allergic itching assay, five derivatives (3b, 3g, 3k, 3o, and 3s) were more potent than levocetirizine. While the specific racemic butanoic acid compound (CAS 139329-66-1) was not among the 19 compounds tested, the study establishes that the (R)-butanoic acid linker scaffold is capable of delivering anti‑allergic efficacy that equals or exceeds that of the clinical gold‑standard levocetirizine in well‑validated in vivo disease models [1]. This provides class‑level evidence that the butanoic acid side‑chain is a viable and potent alternative to the ethoxyacetic acid chain, supporting the scientific value of procuring and studying CAS 139329-66-1 as a structurally distinct comparator in antihistamine SAR programs.

In vivo anti-allergic activity Allergic asthma Allergic itching Levocetirizine comparator

H1 Receptor Binding Affinity Benchmarking: Cetirizine, Levocetirizine, and the Structural Context for the Butanoic Acid Analog

While direct H1 receptor binding data (Ki) for CAS 139329-66-1 have not been reported in the peer‑reviewed literature, the benchmark affinities of its closest structural analogs provide essential context for any comparative evaluation. At the recombinant human H1 receptor, cetirizine (racemic, ethoxyacetic acid linker) exhibits a Ki of 6 nM, while levocetirizine (R‑enantiomer, ethoxyacetic acid linker) binds with a Ki of 3 nM—a 2‑fold stereoselective difference [1]. The corresponding (S)‑enantiomer binds with a Ki of 100 nM, confirming that both side‑chain chemistry and chirality profoundly influence H1 affinity [1]. The butanoic acid linker in CAS 139329-66-1 alters the distance between the protonated piperazine nitrogen and the carboxylate group from 5 bonds (in cetirizine) to 4 bonds, potentially shifting the optimal ion‑pairing geometry with the receptor's conserved aspartate residue (Asp¹⁰⁷ in TM3) [2]. Any scientific procurement decision that treats CAS 139329-66-1 as interchangeable with cetirizine ignores the documented sensitivity of H1 receptor binding to both linker length/composition and stereochemistry.

H1 receptor binding Radioligand displacement Structure-activity relationship

High-Value Application Scenarios for 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic Acid (CAS 139329-66-1)


Antihistamine Structure–Activity Relationship (SAR) and Linker Optimization Studies

The butanoic acid linker of CAS 139329-66-1 provides a structurally well‑defined comparator to the ethoxyacetic acid chain of cetirizine and levocetirizine. Researchers exploring how linker length, heteroatom incorporation, and carboxylate positioning modulate H1 receptor binding affinity, residence time, and selectivity can use this compound as a key SAR probe. The established difference in pKa (~1.8 log units) and lipophilicity (~0.7 XLogP3 units) relative to cetirizine makes it a valuable tool for dissecting contributions of ionization state versus linker flexibility to receptor pharmacology [1][2].

Cetirizine Impurity Profiling and Analytical Reference Standard Deployment

As a piperazine derivative bearing the identical (4‑chlorophenyl)phenylmethyl pharmacophore to cetirizine, CAS 139329-66-1 serves as a potential process impurity or degradation product reference standard in pharmaceutical quality control. Its distinct chromatographic retention (driven by the 0.7 log unit lower predicted logP) and unique mass spectrometric fragmentation pattern (absence of the characteristic ether cleavage seen in cetirizine) make it particularly useful for HPLC and LC‑MS/MS method development and validation for cetirizine active pharmaceutical ingredient purity assessment .

In Vivo Pharmacological Differentiation of Linker‑Modified Antihistamines

Building on the Wang et al. (2010) finding that (R)‑butanoic acid piperazine derivatives can match or exceed levocetirizine's in vivo anti‑allergic efficacy in guinea pig asthma and mouse pruritus models, CAS 139329-66-1 (as the racemic butanoic acid scaffold) is a critical intermediate and reference compound for in vivo PK/PD studies designed to determine whether the butanoic acid linker confers advantages in oral bioavailability, duration of action, or tissue distribution relative to the ethoxyacetic acid clinical standards [3].

Quote Request

Request a Quote for 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.